molecular formula C19H18BrNO4 B3710847 ETHYL 4-[(2E)-3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE

ETHYL 4-[(2E)-3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE

Cat. No.: B3710847
M. Wt: 404.3 g/mol
InChI Key: VCEKKVNNSJWCJF-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-[(2E)-3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a complex structure with a brominated aromatic ring and a methoxy group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(2E)-3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE typically involves the esterification of 4-[(2E)-3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOIC ACID with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques such as distillation and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(2E)-3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 4-[(2E)-3-(5-BROMO-2-HYDROXYPHENYL)PROP-2-ENAMIDO]BENZOATE.

    Reduction: Formation of ETHYL 4-[(2E)-3-(2-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE.

    Substitution: Formation of ETHYL 4-[(2E)-3-(5-AMINO-2-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE.

Scientific Research Applications

ETHYL 4-[(2E)-3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.

Mechanism of Action

The mechanism of action of ETHYL 4-[(2E)-3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

ETHYL 4-[(2E)-3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE can be compared with other similar compounds such as:

    ETHYL 4-[(2E)-3-(2-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE: Lacks the bromine atom, resulting in different reactivity and biological activity.

    ETHYL 4-[(2E)-3-(5-AMINO-2-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE: Contains an amino group instead of a bromine atom, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 4-[[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO4/c1-3-25-19(23)13-4-8-16(9-5-13)21-18(22)11-6-14-12-15(20)7-10-17(14)24-2/h4-12H,3H2,1-2H3,(H,21,22)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEKKVNNSJWCJF-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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